![molecular formula C6H8N2O2S B14619448 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione CAS No. 59640-59-4](/img/structure/B14619448.png)
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and carbonyl groups at the 4 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) in three-component coupling reactions has been reported to be effective in producing various pyrimidine derivatives in a single step .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylsulfanyl-pyrimidine-4,6-diol
- 2-Methylmercaptobarbituic acid
- 2-Methylthio-4,6-pyrimidinedione
- 2-Methylthiopyrimidine-4,6-dione
- 4,6-Dihydroxy-2-methylmercaptopyrimidine
- 4,6-Dihydroxy-2-methylthiopyrimidine
Uniqueness
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
59640-59-4 |
|---|---|
Fórmula molecular |
C6H8N2O2S |
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
2-(methylsulfanylmethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-7-5(9)2-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10) |
Clave InChI |
OXCQVYUDXBTUBC-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=NC(=O)CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)
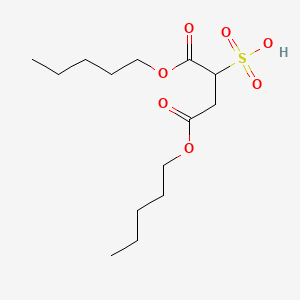
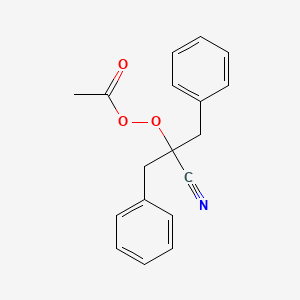
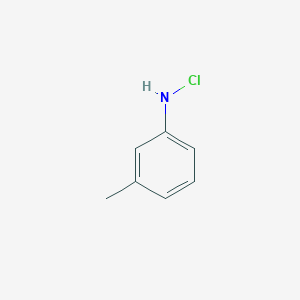
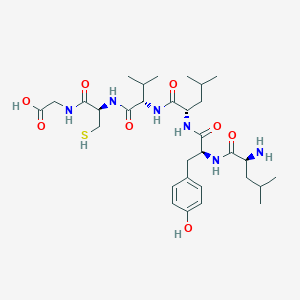
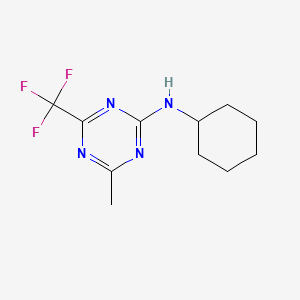
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
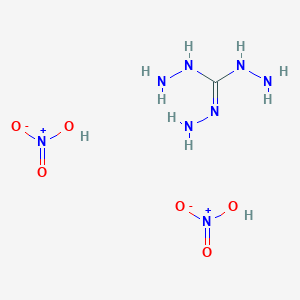
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
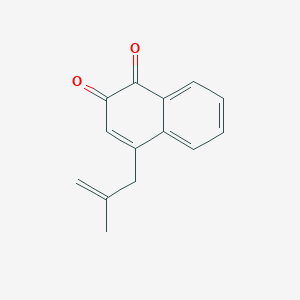
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
